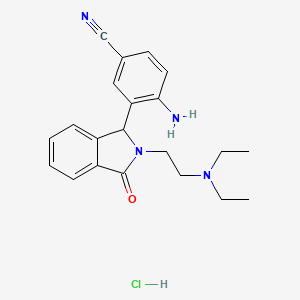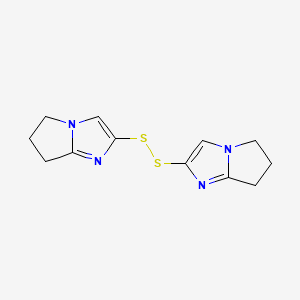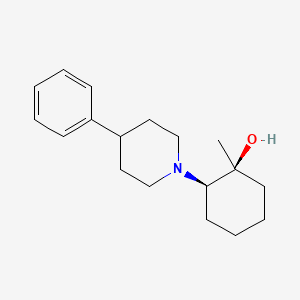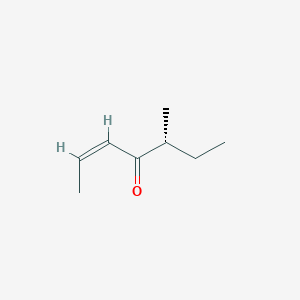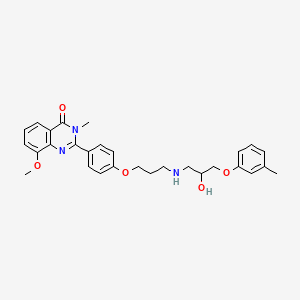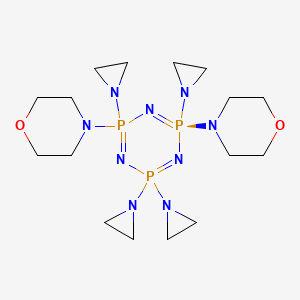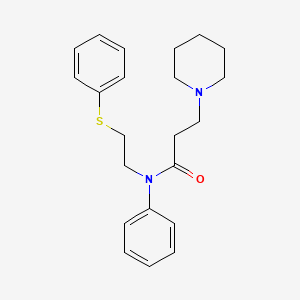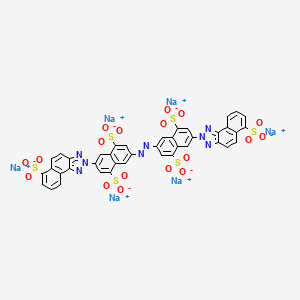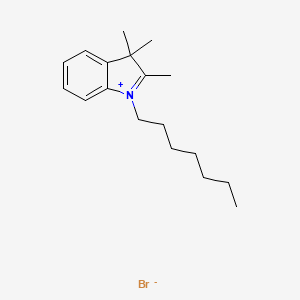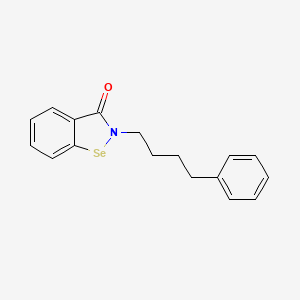
1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- is a selenium-containing organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- typically involves the reaction of a selenoamide with an appropriate halide. The reaction conditions often include:
Solvent: Common solvents include dichloromethane or acetonitrile.
Catalyst: Catalysts such as palladium or copper may be used.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for selenium-containing compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. Specific details for this compound would require consultation of industrial chemistry resources.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- can undergo various chemical reactions, including:
Oxidation: Selenium compounds can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- involves its interaction with molecular targets such as enzymes and cellular components. Selenium compounds can modulate redox reactions and influence cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ebselen: A well-known selenium-containing compound with antioxidant properties.
Selenocysteine: An amino acid containing selenium, known for its role in enzymatic functions.
Selenomethionine: Another selenium-containing amino acid with various biological functions.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other selenium compounds.
Eigenschaften
CAS-Nummer |
81744-14-1 |
|---|---|
Molekularformel |
C17H17NOSe |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
2-(4-phenylbutyl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C17H17NOSe/c19-17-15-11-4-5-12-16(15)20-18(17)13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12H,6-7,10,13H2 |
InChI-Schlüssel |
ZXGGIJPIROCVGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCN2C(=O)C3=CC=CC=C3[Se]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


